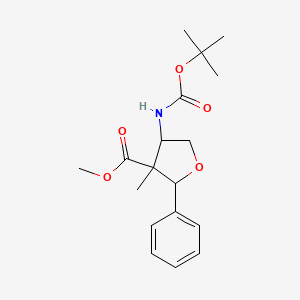![molecular formula C22H31ClIrN B12308293 Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) es un complejo organometálico con la fórmula molecular C21H23ClIrN y un peso molecular de 517.08 g/mol . Este compuesto es notable por su estructura única, que incluye un ligando pentametilciclopentadienil, un grupo piridinil y un grupo fenil coordinado a un centro de iridio. Se utiliza comúnmente en diversas aplicaciones catalíticas y sintéticas debido a su estabilidad y reactividad.
Métodos De Preparación
La síntesis de Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) generalmente implica la reacción del dímero de dicloruro de pentametilciclopentadienil iridio con 2-fenilpiridina bajo condiciones específicas . La reacción se lleva a cabo generalmente en una atmósfera inerte para evitar la oxidación y a temperaturas elevadas para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la ampliación de esta reacción utilizando reactores más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar especies de estado de oxidación superior, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Reducción: Se puede reducir a especies de estado de oxidación inferior utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El ligando cloro se puede sustituir por otros ligandos como fosfinas, aminas u otros haluros en condiciones apropiadas.
Adición: Puede participar en reacciones de adición con moléculas orgánicas insaturadas, formando nuevos enlaces carbono-iridio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, tolueno y acetonitrilo, así como catalizadores y condiciones específicas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero a menudo incluyen varios complejos de iridio sustituidos y moléculas orgánicas.
Aplicaciones Científicas De Investigación
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Ciencia de materiales: Este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Química medicinal:
Química industrial: Se utiliza en la síntesis de productos químicos finos y productos químicos especiales, incluidos los farmacéuticos y los agroquímicos.
Mecanismo De Acción
El mecanismo de acción de Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) implica su capacidad para coordinarse con varios sustratos y facilitar las transformaciones químicas. El centro de iridio actúa como un ácido de Lewis, activando los sustratos y facilitando la formación o ruptura de enlaces. El ligando pentametilciclopentadienil proporciona estabilidad al complejo, mientras que los grupos piridinil y fenil pueden participar en interacciones adicionales con los sustratos, mejorando la reactividad del compuesto .
Comparación Con Compuestos Similares
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) se puede comparar con otros compuestos similares, tales como:
Dímero de dicloruro de cloro(pentametilciclopentadienil)iridio(III): Este compuesto carece de los grupos piridinil y fenil, lo que lo hace menos versátil en ciertas aplicaciones catalíticas.
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]rodio(III): Este análogo de rodio tiene una reactividad similar pero diferentes propiedades electrónicas debido a la presencia de rodio en lugar de iridio.
Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]platino(II): Este análogo de platino tiene diferentes estados de oxidación y patrones de reactividad en comparación con el compuesto de iridio.
La singularidad de Cloro(pentametilciclopentadienil)[(2-piridinil-kappaN)fenil-kappaC]iridio(III) radica en su combinación de ligandos y la presencia de iridio, lo que proporciona ventajas distintas de reactividad y estabilidad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C22H31ClIrN |
|---|---|
Peso molecular |
537.2 g/mol |
Nombre IUPAC |
carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine |
InChI |
InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
Clave InChI |
VXSWWLDLWFVXBO-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
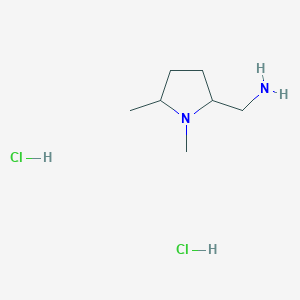
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

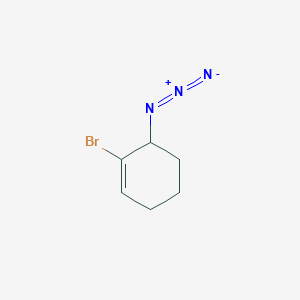
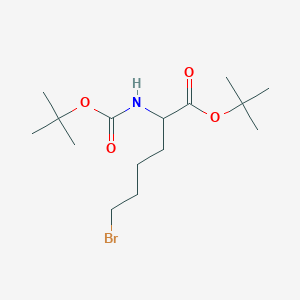
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
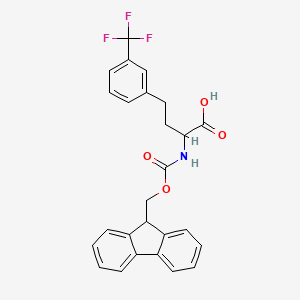

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
